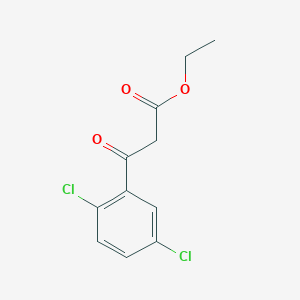
3-(2,5-二氯苯基)-3-氧代丙酸乙酯
描述
Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate, also known as EDOP, is an organic compound with a wide range of applications in the scientific research field. This compound is used both as an intermediate in the production of pharmaceuticals and as a reagent in various laboratory experiments. EDOP is a colorless solid and has a molecular weight of 248.07 g/mol. It is composed of two chlorine atoms and three oxygen atoms attached to a phenyl group. EDOP is a relatively new compound and has only recently been studied in greater detail.
科学研究应用
光谱和衍射表征
与 3-(2,5-二氯苯基)-3-氧代丙酸乙酯密切相关的药物化合物的多晶型形式已使用光谱和衍射技术进行了研究,突出了由于其光谱和衍射图谱的细微差异而导致的分析和物理表征的复杂性。这些研究涉及毛细管粉末 X 射线衍射和详细的固态核磁共振,以观察细微的结构差异,从而深入了解表征具有相似分子结构的化合物的挑战 (Vogt 等人,2013)。
废水处理中的降解研究
研究表明,在废水处理的高级氧化过程中,与 3-(2,5-二氯苯基)-3-氧代丙酸乙酯具有结构相似性的 2,4-二氯苯氧基乙酸降解,会产生包括 2,4-二氯苯酚和各种衍生物在内的瞬态产物。本研究提供了对相关化合物的潜在环境归宿和转化的见解 (Sun 和 Pignatello,1993)。
化学反应中的催化应用
聚(3,4-乙撑二氧噻吩)已被用于固定金属颗粒催化剂以进行加氢反应,表明相关化合物在促进或增强化学反应方面具有潜在的催化应用 (Sivakumar 和 Phani,2011)。
材料科学中的光学性质
在 C3 取代基中添加吡啶基团的叶绿素衍生物(其复杂性与 3-(2,5-二氯苯基)-3-氧代丙酸乙酯相似)已被合成以研究其光学性质。此类研究突出了相关化合物在开发具有特定光学特性的材料中的潜力 (Yamamoto 和 Tamiaki,2015)。
属性
IUPAC Name |
ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)8-5-7(12)3-4-9(8)13/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLERZSQBJSIOLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543549 | |
| Record name | Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
CAS RN |
53090-44-1 | |
| Record name | Ethyl 3-(2,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

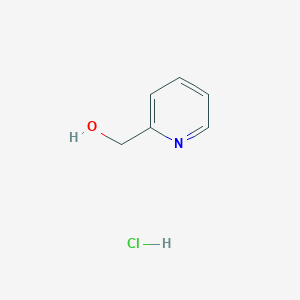
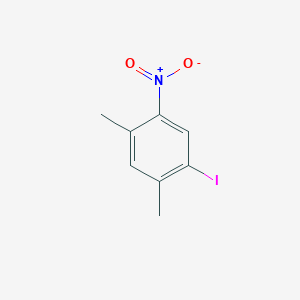


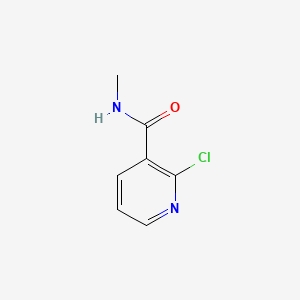
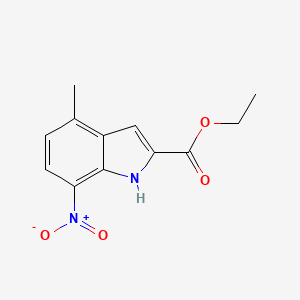
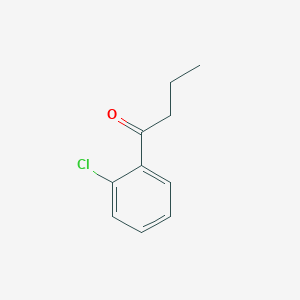
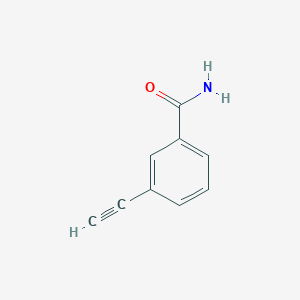
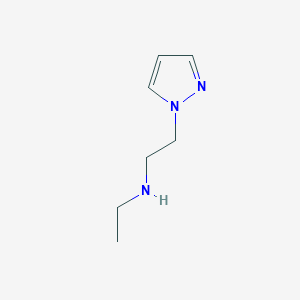


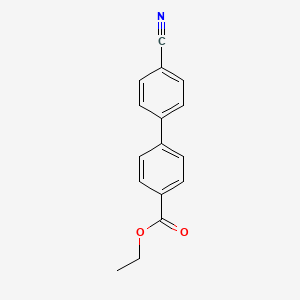

![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)